molecular formula C35H34O13 B12289868 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethanone

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethanone

Cat. No.: B12289868
M. Wt: 662.6 g/mol
InChI Key: ZDDBTISFVYKIHX-UHFFFAOYSA-N
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Description

Chemical Identity and Structure This compound (CAS: 917379-91-0) is a glycosylated acetophenone derivative with the molecular formula C₃₅H₃₄O₁₃ and molecular weight 662.64 g/mol . Its structure comprises a 2,2-diphenyl-1,3-benzodioxole moiety linked to a β-D-glucopyranosyl unit via an ethanone bridge. The glucopyranosyl group is fully acetylated at the 2, 3, 4, and 6 positions, enhancing its lipophilicity and stability during synthetic applications . The SMILES notation confirms the stereochemistry: O=C(C1=CC=C(OC(C2=CC=CC=C2)(C3=CC=CC=C3)O4)C4=C1)CO[C@@H]5O[C@H](COC(=O)C)[C@@H](OC(=O)C)[C@H](OC(=O)C)[C@H]5OC(=O)C .

Applications
Primarily used as an intermediate in synthesizing cyanidin 3-glucoside derivatives, this compound plays a critical role in glycosylation reactions due to its acetyl-protected sugar moiety, which facilitates controlled deprotection .

Properties

Molecular Formula

C35H34O13

Molecular Weight

662.6 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-2-oxoethoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C35H34O13/c1-20(36)41-19-30-31(43-21(2)37)32(44-22(3)38)33(45-23(4)39)34(46-30)42-18-27(40)24-15-16-28-29(17-24)48-35(47-28,25-11-7-5-8-12-25)26-13-9-6-10-14-26/h5-17,30-34H,18-19H2,1-4H3

InChI Key

ZDDBTISFVYKIHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC(=O)C2=CC3=C(C=C2)OC(O3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 2,2-Diphenyl-1,3-benzodioxol-5-yl Ethanone

The aglycone is synthesized via Friedel-Crafts acylation of 2,2-diphenyl-1,3-benzodioxole. Key steps include:

  • Formation of benzodioxol core : Condensation of catechol derivatives with benzaldehyde derivatives under acidic conditions.
  • Acylation : Reaction with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the ketone group at the 5-position.

Reaction Conditions

Step Reagents/Conditions Yield (%)
Benzodioxol formation Benzaldehyde, H₂SO₄, 110°C 78–85
Acylation Acetyl chloride, AlCl₃, 0°C 65–72

Synthesis of the Glycosyl Donor: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl

Glucose Protection Strategy

The glucopyranosyl donor is prepared by peracetylation of D-glucose:

  • Acetylation : Treatment with acetic anhydride in pyridine to protect all hydroxyl groups.
  • Anomeric activation : Conversion to glycosyl bromide using HBr in acetic acid.

Optimized Protocol

  • Reagents : D-glucose (1 equiv), acetic anhydride (5 equiv), pyridine (catalyst), 24 h, 25°C.
  • Product : 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide (yield: 89%).

Glycosylation Reaction

Koenigs-Knorr Glycosylation

The aglycone is coupled with the glycosyl donor under mild alkaline conditions to form the beta-glycosidic bond:

  • Reaction setup : Aglycone (1 equiv), glycosyl bromide (1.2 equiv), Ag₂CO₃ (promoter), dichloromethane, 0–5°C.
  • Mechanism : Neighboring group participation of acetyl groups ensures beta-configuration.

Yield and Purity

Parameter Value
Reaction time 4–6 h
Isolated yield 68–74%
Purity (HPLC) ≥95%

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol/water mixtures, achieving >99% purity for pharmaceutical applications.

Spectroscopic Validation

  • ¹H NMR : Key signals include acetyl singlets (δ 2.0–2.1 ppm) and anomeric proton (δ 5.3 ppm, J = 8.2 Hz, beta-configuration).
  • MS (ESI+) : m/z 663.3 [M+H]⁺, consistent with molecular formula C₃₅H₃₄O₁₃.

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Catalyst recycling : Silver salts are recovered via filtration, reducing costs.
  • Solvent optimization : Replacement of dichloromethane with toluene improves safety and scalability.

Regulatory Compliance

  • Impurity profiling : LC-MS monitors acetyl migration byproducts (<0.1%).
  • Stability studies : Acetyl groups remain intact under controlled humidity (RH <30%).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Koenigs-Knorr High beta-selectivity Silver salt cost
Trichloroacetimidate Mild conditions Additional synthesis steps
Enzymatic Eco-friendly Low scalability

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where certain groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It may be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

  • Acetylated derivatives (e.g., target compound, 23141-00-6) exhibit superior stability in organic solvents compared to non-acetylated analogues like Polygoacetophenoside .
  • The diphenylbenzodioxole group in the target compound confers UV absorption at 280–320 nm, useful in HPLC analysis .

Biological Activity

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethanone (CAS Number: 917379-91-0) is a complex organic compound notable for its potential biological activities. This compound serves as an intermediate in the synthesis of Cyanidol 3-Glucoside, an anthocyanin found in various fruits and vegetables, which has been associated with numerous health benefits including antioxidant properties.

The molecular formula of this compound is C35H34O13C_{35}H_{34}O_{13} with a molecular weight of 662.64 g/mol. The structural complexity includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC35H34O13
Molecular Weight662.64 g/mol
CAS Number917379-91-0
IUPAC Name(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Antioxidant Properties

The compound's structure suggests potential antioxidant activity due to the presence of phenolic groups. Studies have indicated that anthocyanins can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage and may contribute to the prevention of chronic diseases.

Cytotoxicity and Anticancer Activity

Recent research has highlighted the cytotoxic effects of related compounds on various cancer cell lines. For instance, studies on similar benzodioxole derivatives have shown promising results against breast (MCF-7) and liver (HepG2) cancer cells:

CompoundCell LineIC50 (μM)
Compound 12bMCF-72.67
Compound 13aMCF-76.21
Compound 13bMCF-71.07
ErlotinibMCF-72.51

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at G2/M and S phases in different cell types .

Enzyme Inhibition

In silico studies suggest that derivatives of this compound may inhibit key enzymes involved in cancer progression. For example, dual inhibition against EGFR and PARP-1 has been observed with related compounds showing IC50 values of 62.4 nM for EGFR and 1.24 nM for PARP-1 compared to standard drugs .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines using the MTT assay. The results indicated that certain modifications to the benzodioxole structure significantly enhanced anticancer activity.
  • Antioxidant Activity Evaluation : Another study utilized DPPH radical scavenging assays to assess the antioxidant potential of anthocyanin derivatives synthesized from this compound. The results demonstrated a strong correlation between structural features and antioxidant capacity.

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